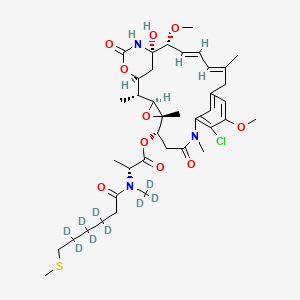

DM50 impurity 1-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H56ClN3O10S |

|---|---|

Molecular Weight |

803.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[(3,3,4,4,5,5-hexadeuterio-6-methylsulfanylhexanoyl)-(trideuteriomethyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i5D3,10D2,11D2,12D2 |

InChI Key |

BFNYSMXVEUWMPZ-HCWCVCEVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H](C)C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)C(=O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])CSC |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Pharmaceutical Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated pharmaceutical impurities. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs. The guide details the synthetic strategies for introducing deuterium into pharmaceutical molecules, outlines the analytical techniques for their characterization, and presents quantitative data and detailed experimental protocols for a representative deuterated compound.

Introduction to Deuterated Pharmaceutical Compounds

Deuterium, a stable isotope of hydrogen, has found significant application in the pharmaceutical industry. The substitution of hydrogen with deuterium can alter the physicochemical properties of a drug molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly impact a drug's metabolic profile, often leading to a slower rate of metabolism. This property is leveraged to improve the pharmacokinetic properties of drugs, enhance their safety profile by reducing the formation of toxic metabolites, and for use as internal standards in bioanalytical assays.

Consequently, deuterated analogues of active pharmaceutical ingredients (APIs) and their impurities are of significant interest. The synthesis of these deuterated compounds often leads to the formation of isotopic impurities, which include under-deuterated, over-deuterated, and scrambled (isotopomer) species. The precise characterization and quantification of these isotopic impurities are critical for ensuring the quality, safety, and efficacy of deuterated drug products.

Synthesis of Deuterated Pharmaceutical Impurities

The synthesis of deuterated pharmaceutical impurities involves the introduction of deuterium atoms at specific positions within a molecule. The choice of synthetic route depends on the target molecule, the desired level and position of deuteration, and the availability of deuterated starting materials. Common strategies include:

-

Isotopic Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterium oxide (D₂O), and often a catalyst. This is a common method for introducing deuterium at acidic positions.

-

Reduction with Deuterated Reagents: Functional groups such as carbonyls, alkenes, and alkynes can be reduced using deuterium gas (D₂) in the presence of a catalyst (e.g., palladium on carbon) or with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

-

Use of Deuterated Building Blocks: This approach involves incorporating a commercially available or custom-synthesized deuterated starting material or intermediate into the overall synthesis of the target molecule. This method offers precise control over the location of the deuterium labels.

A general workflow for the synthesis of a deuterated pharmaceutical impurity is illustrated in the diagram below.

Caption: Synthesis Workflow of a Deuterated Pharmaceutical Impurity.

Characterization of Deuterated Pharmaceutical Impurities

A combination of analytical techniques is essential for the comprehensive characterization of deuterated pharmaceutical impurities, including the confirmation of the deuterium incorporation site, and the determination of isotopic purity and enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for determining the position and extent of deuteration.

-

Proton NMR (¹H NMR): The incorporation of deuterium in place of a proton results in the disappearance or reduction of the corresponding signal in the ¹H NMR spectrum. This provides a straightforward method to confirm the location of deuteration.

-

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, aiding in spectral assignment.

-

Carbon-13 NMR (¹³C NMR): The coupling between carbon and deuterium (C-D) results in a characteristic multiplet for the deuterated carbon atom, which is different from the corresponding C-H signal.

3.2. Mass Spectrometry (MS)

MS is a highly sensitive technique used to determine the molecular weight of the deuterated compound and to quantify the isotopic distribution.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the deuterated compound from other impurities before mass analysis.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition and the confident identification of the deuterated molecule and its isotopologues (molecules that differ only in their isotopic composition).

The general analytical workflow for characterizing a deuterated pharmaceutical impurity is depicted below.

Caption: Analytical Workflow for Characterization of a Deuterated Impurity.

Case Study: Synthesis and Characterization of Olanzapine-d₃

Olanzapine is an atypical antipsychotic medication. Its deuterated analogue, olanzapine-d₃, is commonly used as an internal standard in bioanalytical methods for the quantification of olanzapine in biological matrices.

4.1. Synthesis of Olanzapine-d₃

Olanzapine-d₃ can be synthesized by the methylation of the precursor N-desmethylolanzapine using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I).

Experimental Protocol: Synthesis of Olanzapine-d₃

-

Reaction Setup: To a solution of N-desmethylolanzapine (1.0 g, 3.36 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add potassium carbonate (0.93 g, 6.72 mmol).

-

Addition of Deuterated Reagent: Add iodomethane-d₃ (0.23 mL, 3.70 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at 60 °C for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (98:2 v/v) as the eluent to afford olanzapine-d₃ as a yellow solid.

4.2. Characterization of Olanzapine-d₃

The synthesized olanzapine-d₃ is characterized by NMR and MS to confirm its structure and isotopic purity.

Quantitative Data Summary

| Parameter | Olanzapine | Olanzapine-d₃ |

| Molecular Formula | C₁₇H₂₀N₄S | C₁₇H₁₇D₃N₄S |

| Monoisotopic Mass | 312.1412 u | 315.1599 u |

| LC-MS/MS MRM Transition (m/z) | 313.2 → 256.1[1] | 316.2 → 256.1[1] |

Experimental Protocols: Characterization of Olanzapine-d₃

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5 mg of olanzapine-d₃ in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Parameters:

-

Spectrometer: 400 MHz NMR spectrometer

-

Nucleus: ¹H

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Angle: 30°

-

-

Expected Results: The ¹H NMR spectrum of olanzapine-d₃ will be similar to that of olanzapine, with the exception of the signal for the N-methyl protons, which will be absent or significantly reduced in intensity.

²H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of olanzapine-d₃ in 0.6 mL of a non-deuterated solvent (e.g., chloroform).

-

Instrument Parameters:

-

Spectrometer: 400 MHz NMR spectrometer with a broadband probe.

-

Nucleus: ²H

-

Number of Scans: 128

-

Relaxation Delay: 1.0 s

-

Pulse Angle: 90°

-

-

Expected Results: The ²H NMR spectrum will show a single signal corresponding to the deuterium atoms of the N-CD₃ group.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Data Analysis: The isotopic purity can be determined by comparing the peak area of the olanzapine-d₃ MRM transition to any observed signal at the MRM transition of unlabeled olanzapine in the deuterated sample.

Conclusion

The synthesis and characterization of deuterated pharmaceutical impurities are critical aspects of the development and quality control of deuterated drugs. A thorough understanding of the synthetic methodologies and the application of advanced analytical techniques such as NMR and MS are essential for ensuring the identity, purity, and isotopic enrichment of these compounds. This guide provides a foundational framework for researchers and scientists working in this specialized field, enabling them to confidently navigate the complexities of deuterated compound analysis.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the sensitive and selective quantification of a vast array of analytes within complex biological matrices. However, the inherent variability of the analytical process—from sample preparation to instrumental analysis—can compromise the reliability of quantitative data. The use of internal standards is a cornerstone of mitigating these variabilities, and among them, deuterated standards have firmly established themselves as the gold standard.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations for utilizing deuterated internal standards to enhance the accuracy, precision, and robustness of quantitative mass spectrometry methods.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[4] A deuterated internal standard is a stable isotope-labeled (SIL) analog of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification of the analyte's concentration.

Physicochemical Properties and Key Advantages

The substitution of hydrogen with deuterium introduces subtle changes in the physicochemical properties of a molecule due to the greater mass of deuterium. The most notable consequence is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means more energy is required to break a C-D bond, which can slow down metabolic reactions where this bond cleavage is the rate-determining step. This principle is also leveraged in drug development to enhance metabolic stability and prolong a drug's half-life.

Another phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts. While often minimal, this needs to be considered during method development.

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since deuterated standards are nearly identical to the analyte, they co-elute and experience the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the internal standard is affected in the same manner as the analyte.

-

Correction for Instrumental Variability: Deuterated standards correct for variations in injection volume and fluctuations in mass spectrometer sensitivity over time.

References

The Gold Standard: A Technical Guide to the Advantages of Stable Isotope-Labeled Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, achieving the highest degree of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the reliability of quantitative data. This technical guide provides an in-depth exploration of the advantages of using stable isotope-labeled internal standards (SIL-ISs), establishing them as the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.

The Core Principle: Mitigating Variability

The primary function of an internal standard is to correct for the inherent variability throughout the entire bioanalytical workflow. From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step introduces potential sources of error. An ideal internal standard co-elutes with the analyte of interest and experiences the same physical and chemical challenges, thereby ensuring that the ratio of their responses remains constant and directly proportional to the analyte's concentration.[1][2]

SIL-ISs are the epitome of an ideal internal standard. They are molecules of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3] This subtle change in mass allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[2] This near-perfect analogy is the foundation of its superiority over other types of internal standards, such as structural analogs.

Unparalleled Advantages of SIL-ISs

The use of SIL-ISs offers a multitude of advantages that lead to more robust and reliable bioanalytical methods.

Superior Compensation for Matrix Effects

Matrix effects are a major source of variability and inaccuracy in LC-MS bioanalysis. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to erroneous quantification. Because a SIL-IS has the same chemical structure and chromatographic behavior as the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these matrix-induced variations are effectively normalized, resulting in significantly improved accuracy and precision.

Correction for Extraction and Sample Preparation Variability

The journey of an analyte from a complex biological matrix to the analytical instrument is fraught with potential for loss. Incomplete extraction recovery, degradation during processing, or adsorption to surfaces can all lead to underestimation of the analyte's true concentration. A SIL-IS, added to the sample at the very beginning of the workflow, experiences the same losses as the native analyte. Therefore, the analyte/SIL-IS ratio remains constant, providing a reliable measure of the analyte's concentration, independent of recovery variations.

Enhanced Accuracy and Precision

The culmination of superior matrix effect compensation and correction for sample processing variability is a significant improvement in the overall accuracy and precision of the bioanalytical method. Numerous studies have demonstrated the enhanced performance of SIL-ISs compared to structural analogs.

Quantitative Data Presentation: SIL-ISs vs. Structural Analogs

The following tables summarize comparative data from published studies, highlighting the quantitative benefits of using SIL-ISs.

Table 1: Comparison of Assay Performance for the Anticancer Drug Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. SIL-IS) |

| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |

| Structural Analog IS | 96.8 | 8.6 | 0.02 |

This data demonstrates a statistically significant improvement in both accuracy (closer to 100% bias) and precision (lower standard deviation) when using a SIL-IS for the analysis of Kahalalide F in plasma.

Table 2: Performance Comparison for Lapatinib Quantification in Human Plasma

| Internal Standard Type | Accuracy (% of Nominal) | Precision (% CV) |

| Stable Isotope-Labeled IS (lapatinib-d3) | Within 100 ± 10% | < 11% |

| Structural Analog IS (zileuton) | Within 100 ± 10% | < 11% |

While both internal standards showed acceptable performance in pooled plasma, the study highlighted that only the stable isotope-labeled internal standard could correct for the significant inter-individual variability in the recovery of lapatinib from patient plasma samples. This underscores the robustness of SIL-ISs in real-world clinical applications.

Table 3: Comparison for Everolimus Quantification

| Internal Standard Type | Slope (vs. Reference Method) | Correlation Coefficient (r) | Total Coefficient of Variation (% CV) |

| Stable Isotope-Labeled IS (everolimus-d4) | 0.95 | > 0.98 | 4.3% - 7.2% |

| Structural Analog IS (32-desmethoxyrapamycin) | 0.83 | > 0.98 | 4.3% - 7.2% |

In this comparison, the SIL-IS provided a slope closer to 1.0 when compared to an independent reference method, indicating better accuracy, although both internal standards demonstrated acceptable precision.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using SIL-ISs. The following protocols are based on regulatory guidelines from the FDA, EMA, and the harmonized ICH M10 guideline.

Protocol 1: Bioanalytical Method Validation Using a Stable Isotope-Labeled Internal Standard

1. Objective: To validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.

2. Materials:

- Analyte reference standard

- Stable isotope-labeled internal standard (SIL-IS)

- Blank biological matrix from at least six different sources

- All necessary solvents, reagents, and chromatography columns

3. Stock and Working Solutions Preparation:

- Prepare separate stock solutions of the analyte and SIL-IS in an appropriate solvent.

- Prepare a series of working solutions for calibration standards by serially diluting the analyte stock solution.

- Prepare working solutions for quality control (QC) samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), low, medium, and high.

- Prepare a working solution of the SIL-IS at a constant concentration.

4. Calibration Curve and Quality Control Sample Preparation:

- Prepare calibration standards by spiking the appropriate analyte working solutions into the blank biological matrix.

- Prepare QC samples by spiking the QC working solutions into the blank biological matrix.

- Add the SIL-IS working solution to all calibration standards, QC samples, and study samples (except for blank samples).

5. Sample Extraction:

- Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

6. LC-MS/MS Analysis:

- Analyze the extracted samples using a validated LC-MS/MS method.

- Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS.

7. Validation Parameters Assessment:

Visualizing the Workflow and Logic

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the logical advantages of using SIL-ISs.

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Caption: Logical diagram illustrating how SIL-ISs correct for analytical variability.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to mimic the behavior of the analyte throughout the entire analytical process provides unparalleled correction for matrix effects, extraction variability, and other sources of error. As demonstrated by quantitative data, this leads to significant improvements in accuracy and precision, ensuring the generation of reliable and reproducible results. For researchers, scientists, and drug development professionals, the adoption of SIL-ISs is not merely a best practice but a critical component in making confident decisions based on robust bioanalytical data. While the initial cost of a SIL-IS may be higher than that of a structural analog, the long-term benefits of data integrity and method robustness far outweigh the investment.

References

Navigating the Analytical Landscape of DM50 Impurity 1-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM50 impurity 1-d9, a critical deuterated internal standard for the accurate quantification of maytansinoid-related impurities in complex matrices. Given the potent nature of maytansinoid payloads in antibody-drug conjugates (ADCs), rigorous analytical control of related impurities is paramount throughout the drug development lifecycle. This document outlines potential suppliers, the expected components of a Certificate of Analysis, and detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) based assays.

Understanding this compound

This compound is the stable isotope-labeled counterpart of DM50 impurity 1. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by LC-MS or other mass spectrometry-based techniques.[1] Its chemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.

Sourcing and Quality Assessment

Identifying a reliable supplier is the first step in procuring this compound for research and development. Several vendors specialize in pharmaceutical reference standards and isotopically labeled compounds.

Potential Suppliers:

-

MedChemExpress: Lists this compound in their catalog of stable isotope-labeled compounds.[1]

-

TLC Pharmaceutical Standards Ltd.: Offers a wide range of pharmaceutical impurities and their stable isotope-labeled analogues.

-

Clinivex: A supplier of reference standards and research chemicals.[2]

Certificate of Analysis (CoA): An Essential Document

While a specific Certificate of Analysis for this compound is not publicly available, a comprehensive CoA from a reputable supplier like TLC Pharmaceutical Standards Ltd. would typically include the following information, crucial for ensuring the quality and reliability of the standard.

Table 1: Expected Data on a Certificate of Analysis for this compound

| Parameter | Expected Specification | Analytical Method |

| Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₃₉H₄₇D₉ClN₃O₁₀S | Mass Spectrometry |

| Molecular Weight | 803.45 g/mol | Mass Spectrometry |

| ¹H-NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrum | Consistent with expected isotopic distribution | Mass Spectrometry |

| Purity | ||

| Purity by HPLC | ≥98% | HPLC-UV |

| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry |

| Physical Properties | ||

| Solubility | Soluble in DMSO, Methanol | N/A |

| Storage and Handling | ||

| Recommended Storage | Store at -20°C, protect from light and moisture | N/A |

Analytical Methodology: Quantitative Analysis using LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of the corresponding unlabeled impurity in various biological and chemical matrices. Below is a representative experimental protocol based on established methods for the analysis of maytansinoids.

Experimental Protocol: LC-MS/MS Quantification of DM50 Impurity 1

This protocol outlines a general workflow for the quantification of a maytansinoid impurity using its deuterated internal standard.

1. Sample Preparation:

-

Matrix: Human plasma or ADC formulation buffer.

-

Procedure:

-

To 100 µL of the sample matrix, add 10 µL of a pre-determined concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding 400 µL of cold acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS System and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Analyte (DM50 Impurity 1): Specific precursor ion → product ion transition.

-

Internal Standard (this compound): Specific precursor ion (shifted by +9 Da) → product ion transition.

-

3. Data Analysis:

-

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of a maytansinoid impurity using a deuterated internal standard.

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

In the context of an internal standard, the critical relationship is its direct, proportional response to the analyte of interest across the analytical process. This relationship is designed to be linear, allowing for accurate correction of any variations.

Caption: Relationship between analyte, internal standard, and final concentration.

This technical guide provides a foundational understanding of this compound, its procurement, and its application in a key analytical technique. For specific applications, method validation according to regulatory guidelines (e.g., ICH) is essential to ensure the accuracy, precision, and robustness of the analytical results.

References

The Deuterium Switch: A Technical Guide to the Physicochemical Properties of Deuterated Analogues

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a nuanced yet powerful approach in modern drug discovery and development. This "deuterium switch" can significantly alter a drug candidate's physicochemical properties, leading to profound effects on its pharmacokinetic profile, metabolic fate, and ultimately, its therapeutic efficacy and safety. This in-depth technical guide explores the core principles governing these changes, details the experimental methodologies used for their characterization, and provides a comparative analysis of key deuterated analogues.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundational concept underpinning the utility of deuterated compounds in pharmacology is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, a greater amount of energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1][2] This is particularly relevant for metabolic pathways mediated by enzymes such as the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of a vast number of pharmaceuticals.[3] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly attenuated.

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD). For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, this ratio (kH/kD) can be substantial, typically ranging from 2 to 8.

Physicochemical Property Alterations Beyond Metabolism

While the primary focus of deuteration is often on altering metabolic rates, the introduction of deuterium can also induce subtle but measurable changes in other physicochemical properties. These modifications, although generally less pronounced than the KIE, can influence a drug's solid-state characteristics and solubility. It has been observed that deuteration can lead to minor reductions in hydrophobicity and alterations in the pKa of acidic and basic functional groups.

For instance, a study on flurbiprofen and its deuterated analogue, flurbiprofen-d8, revealed that while the crystal structures were nearly identical, the deuterated version exhibited a lower melting point and heat of fusion. Notably, the aqueous solubility of flurbiprofen-d8 was approximately double that of its non-deuterated counterpart.

Comparative Physicochemical Data of Deuterated Analogues

The following tables summarize key quantitative data on the physicochemical and pharmacokinetic properties of several deuterated drugs compared to their parent compounds.

Table 1: Physical Property Changes upon Deuteration

| Compound | Property | Non-Deuterated Value | Deuterated Value | Fold Change | Reference(s) |

| Flurbiprofen | Melting Point | 110-111 °C | Lower than FP | - | |

| Flurbiprofen | Aqueous Solubility | ~8 mg/L | ~16 mg/L | ~2x |

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference(s) |

| Tetrabenazine (TBZ) | Half-life (active metabolites) | ~4.8 hours | ~8.6-10 hours | ~1.8-2.1x | |

| AUC (active metabolites) | 261 ng·hr/mL | 542 ng·hr/mL | ~2.1x | ||

| Cmax (active metabolites) | 61.6 ng/mL | 74.6 ng/mL | ~1.2x | ||

| Ivacaftor | Half-life | - | 15.9 hours (CTP-656) | - | |

| In vitro stability (metabolism) | - | Markedly enhanced | - | ||

| Paroxetine | Metabolism Rate | - | More rapid (CTP-347) | - |

Experimental Protocols

The characterization of deuterated analogues involves a suite of analytical techniques to determine their altered physicochemical and pharmacokinetic properties.

Determination of Kinetic Isotope Effect (KIE)

Objective: To quantify the difference in the rate of metabolism between a deuterated compound and its non-deuterated counterpart.

Methodology: In Vitro Metabolic Stability Assay using Liver Microsomes

-

Incubation: The deuterated and non-deuterated compounds are incubated separately with liver microsomes (human or other species) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate metabolism.

-

Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent drug and its metabolites is collected.

-

LC-MS/MS Analysis: The concentration of the parent drug in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A deuterated internal standard is often used to ensure analytical accuracy.

-

Data Analysis: The rate of disappearance of the parent drug is plotted over time. The half-life (t½) and intrinsic clearance (CLint) are calculated from this data. The KIE is then determined by the ratio of the clearance rates (CLint,H / CLint,D).

Assessment of Metabolic Switching

Objective: To identify and quantify the metabolites of both the deuterated and non-deuterated drug to determine if deuteration alters the metabolic pathways.

Methodology: Metabolite Identification using High-Resolution Mass Spectrometry

-

In Vitro/In Vivo Metabolism: The compounds are metabolized either in vitro using liver microsomes or hepatocytes, or in vivo in animal models.

-

Sample Collection: Biological matrices (e.g., microsomal incubation quench, plasma, urine, feces) are collected.

-

Sample Preparation: Samples are processed to extract the drug and its metabolites, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-HRMS Analysis: The extracts are analyzed by Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. This allows for the accurate mass measurement of both the parent drug and its metabolites.

-

Data Processing: The data is processed using specialized software to identify potential metabolites by looking for expected mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation).

-

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites are compared to that of the parent drug to propose their structures.

-

Quantitative Comparison: The relative abundance of each metabolite for the deuterated and non-deuterated compound is compared to assess for metabolic switching.

Determination of Lipophilicity (LogP/LogD)

Objective: To measure the hydrophobicity of a compound, which influences its absorption, distribution, and permeability.

Methodology: Shake-Flask Method

-

System Preparation: A biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 for LogD) is prepared and mutually saturated.

-

Compound Addition: A known amount of the test compound is added to a vial containing a precise volume of both the n-octanol and aqueous phases.

-

Equilibration: The vial is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its logarithm (LogP or LogD).

pKa Determination

Objective: To determine the acid dissociation constant of a compound, which influences its ionization state at different physiological pH values, thereby affecting its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of the compound in water or a co-solvent system (for poorly soluble compounds) is prepared at a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.

Visualizing the Impact of Deuteration

The following diagrams illustrate the key concepts and workflows associated with the study of deuterated analogues.

References

- 1. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Isotopic Purity and Its Importance in Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic purity, its critical role in quantitative analysis, and the methodologies used for its determination. Accurate quantification is the cornerstone of reliable research and drug development, and the isotopic purity of internal standards is a pivotal factor in achieving precise and accurate results. This document will delve into the core principles of isotopic analysis, detail experimental protocols for its measurement, and illustrate the significant impact of isotopic purity on analytical data.

The Core Principle: What is Isotopic Purity?

Isotopic purity refers to the percentage of a compound that has been intentionally enriched with a specific stable isotope at a particular atomic position.[1] In quantitative analysis, especially in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopically labeled compounds are frequently used as internal standards.[2] These standards, which are chemically identical to the analyte of interest but have a different mass due to the isotopic enrichment, are essential for correcting variations during sample preparation and analysis.[3]

The most commonly used stable isotopes in drug development and metabolic research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] An ideal isotopically labeled internal standard should have a high degree of isotopic enrichment, meaning that the vast majority of its molecules contain the heavy isotope at the designated position(s).

The Critical Importance of High Isotopic Purity in Quantitative Analysis

The accuracy of quantitative data is directly linked to the isotopic purity of the internal standard used. Even minor isotopic impurities can lead to significant errors in the quantification of an analyte. In the context of drug development, these inaccuracies can have profound consequences, potentially leading to misleading pharmacokinetic and metabolism data.[1]

High isotopic purity is crucial for several reasons:

-

Minimizing Cross-Talk: An isotopically impure standard contains a fraction of the unlabeled analyte. This unlabeled portion will contribute to the analytical signal of the actual analyte, leading to an overestimation of its concentration.

-

Ensuring Accurate Ratios: Quantitative analysis using isotope dilution mass spectrometry relies on the precise measurement of the ratio between the labeled internal standard and the unlabeled analyte. Isotopic impurities distort this ratio, compromising the accuracy of the final calculated concentration.

-

Regulatory Compliance: Regulatory bodies like the FDA have stringent requirements for the validation of bioanalytical methods. Ensuring the high isotopic purity of internal standards is a key aspect of meeting these regulatory expectations.

Most pharmaceutical and research applications mandate an isotopic enrichment level of 95% or higher to ensure that experimental results are not skewed by naturally occurring isotopes or impurities from the synthesis of the standard.

Data Presentation: The Impact of Isotopic Purity on Quantitative Accuracy

To illustrate the significance of isotopic purity, the following table summarizes a case study of an isotopically labeled Active Pharmaceutical Ingredient (API) containing two ¹³C and two ¹⁵N atoms. The data demonstrates how the presence of partially labeled species affects the overall isotopic purity calculation.

| Isotopomer (Number of Labeled Atoms) | Total Ion Channel Counts | Natural Isotope Corrected Counts | Relative Percentage of Isotopic Enrichment (%) |

| 0 x [¹³C or ¹⁵N] | 315 | 315 | 0.02 |

| 1 x [¹³C or ¹⁵N] | Not Reported | Not Reported | Not Reported |

| 2 x [¹³C or ¹⁵N] | 12,082 | 11,969 | 0.75 |

| 3 x [¹³C or ¹⁵N] | 53,329 | 49,097 | 3.07 |

| 4 x [¹³C or ¹⁵N] | 1,557,482 | 1,539,845 | 96.17 |

| Total | 1,623,208 | 1,601,226 | 100.00 |

| Overall Isotopic Purity (%) | 98.84 |

Table adapted from a case study by Almac Group.

In this example, while 96.17% of the compound was fully enriched with all four labeled atoms, the presence of species with fewer labeled atoms (3.07% with three and 0.75% with two) reduces the overall isotopic purity to 98.84%. This underscores the importance of not only achieving high enrichment but also accurately quantifying the distribution of all isotopomers.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry is a powerful tool for accurately determining the isotopic enrichment of a compound by resolving and quantifying the different isotopic species.

Methodology:

-

Sample Preparation:

-

Dissolve the isotopically labeled compound in a high-purity solvent suitable for LC-MS analysis.

-

Filter the sample to remove any particulate matter.

-

Prepare a series of dilutions to determine the optimal concentration for analysis, avoiding detector saturation.

-

-

Liquid Chromatography (LC) Separation:

-

Develop an LC method to chromatographically separate the analyte of interest from any potential impurities.

-

An optimized separation ensures that the mass spectrum of the analyte is not contaminated with signals from co-eluting species.

-

-

Mass Spectrometry (MS) Acquisition:

-

Infuse the separated analyte into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Acquire the full scan mass spectrum of the analyte, ensuring sufficient resolution to distinguish between the different isotopologues (molecules that differ only in their isotopic composition).

-

Subtract a background spectrum to minimize noise and interference.

-

-

Data Analysis and Isotopic Purity Calculation:

-

Extract the ion chromatograms for each of the resolved isotopic peaks of the compound of interest.

-

Integrate the peak area for each isotopologue.

-

Correct for the natural abundance of isotopes. This is a critical step, as naturally occurring heavy isotopes (e.g., ¹³C at ~1.1%) will contribute to the M+1, M+2, etc. peaks.

-

The isotopic purity is calculated based on the relative peak areas of the enriched species compared to the sum of all isotopic species. A common formula is: Isotopic Purity (%) = (Area of Enriched Isotopologue / Sum of Areas of All Isotopologues) x 100

-

Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of the isotopically labeled compound in a deuterated NMR solvent.

-

For quantitative NMR (qNMR), a certified internal standard of known concentration and purity is added to the sample.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum (e.g., ¹H, ¹³C, or ²H) on a high-field NMR spectrometer.

-

For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the labeled and unlabeled positions in the molecule.

-

The isotopic purity can be calculated from the relative integrals of the signals from the labeled and unlabeled sites. For example, in a ¹H NMR spectrum of a deuterium-labeled compound, the decrease in the integral of the proton signal at the site of deuteration is proportional to the isotopic enrichment.

-

Visualizing the Workflow and Impact of Isotopic Purity

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isotopic purity determination and the logical relationship of how isotopic impurities can affect quantitative analysis.

Caption: Experimental workflow for isotopic purity determination by LC-MS.

Caption: Impact of isotopic impurity on quantitative analysis.

Conclusion

The determination and control of isotopic purity are not mere technical exercises but fundamental requirements for ensuring the integrity and reliability of quantitative data in scientific research and drug development. As this guide has detailed, even small deviations in isotopic enrichment can lead to significant analytical errors. By employing rigorous experimental protocols using high-resolution mass spectrometry and NMR spectroscopy, researchers can accurately characterize their isotopically labeled compounds. This diligence ensures that the subsequent quantitative analyses, which are often critical for pivotal decisions in drug development, are built on a foundation of accuracy and precision. Adherence to the principles and methodologies outlined in this guide will empower researchers to generate high-quality, reproducible data, ultimately contributing to the advancement of science and the development of safe and effective medicines.

References

An In-depth Guide to Impurity Profiling in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regulatory framework, and analytical methodologies central to impurity profiling in the pharmaceutical industry. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of drug products.[1][2] Therefore, a systematic approach to detecting, identifying, and controlling these substances is a critical and mandatory aspect of drug development.[3][4]

The Regulatory Landscape: ICH Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are the global standard for impurity management.[5] These guidelines provide a framework for defining, reporting, and controlling various types of impurities.

Core Impurity Guidelines

The primary ICH guidelines governing impurities are:

-

ICH Q3A(R2): Impurities in New Drug Substances

-

ICH Q3B(R2): Impurities in New Drug Products

-

ICH Q3C(R8): Guideline for Residual Solvents

-

ICH Q3D(R2): Guideline for Elemental Impurities

-

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities

These documents collectively aim to harmonize impurity management, facilitating global drug approval and ensuring consistent product quality.

Classification of Impurities

Impurities are broadly categorized based on their chemical nature and origin. Understanding the source of an impurity is the first step in developing an effective control strategy.

-

Organic Impurities: These can arise from the manufacturing process or during the storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.

-

Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals like palladium.

-

Residual Solvents: These are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products.

-

Genotoxic Impurities (GTIs): A specific class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. They are of high concern even at trace levels.

-

Extractables and Leachables (E&L): These impurities originate from container closure systems, manufacturing components, or delivery systems.

-

Extractables: Compounds that can be forced out of a material under exaggerated laboratory conditions (e.g., harsh solvents, high heat).

-

Leachables: Compounds that migrate into the drug product under normal storage and use conditions. Leachables are typically a subset of extractables.

-

The Impurity Profiling Workflow

Impurity profiling is a systematic process that integrates synthesis, analytical chemistry, and toxicology to ensure the final drug product is safe and pure.

Thresholds for Organic Impurities

ICH Q3A and Q3B define thresholds for reporting, identifying, and qualifying organic impurities based on the maximum daily dose (MDD) of the drug. Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI: Total Daily Intake |

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 0.1% or 5 µg TDI, whichever is lower | 0.2% or 20 µg TDI, whichever is lower | 0.5% or 50 µg TDI, whichever is lower |

| 10 mg - 100 mg | 0.1% or 50 µg TDI, whichever is lower | 0.2% or 200 µg TDI, whichever is lower | 0.5% or 0.5 mg TDI, whichever is lower |

| > 100 mg - 2 g | 0.1% or 200 µg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower | 0.5% or 3 mg TDI, whichever is lower |

| > 2 g | 0.05% | 0.1% | 0.15% |

| TDI: Total Daily Intake |

Impurity Qualification Decision Tree

The following decision tree, based on ICH Q3A/Q3B guidelines, outlines the process for identifying and qualifying impurities when they exceed established thresholds.

Control of Residual Solvents and Elemental Impurities

Residual Solvents (ICH Q3C)

ICH Q3C classifies residual solvents into three classes based on their toxicity and establishes Permitted Daily Exposure (PDE) limits.

-

Class 1: Solvents to be avoided. Known or strongly suspected human carcinogens and environmental hazards. Their use should be restricted unless strongly justified.

-

Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity like neurotoxicity or teratogenicity.

-

Class 3: Solvents with low toxic potential. Have PDEs of 50 mg/day or more.

Table 3: Examples of Residual Solvents and their Limits

| Class | Solvent | Concentration Limit (ppm) | PDE (mg/day) |

| Class 1 | Benzene | 2 | 0.02 |

| Carbon tetrachloride | 4 | 0.04 | |

| 1,2-Dichloroethane | 5 | 0.05 | |

| Class 2 | Acetonitrile | 410 | 4.1 |

| Chloroform | 60 | 0.6 | |

| Methanol | 3000 | 30.0 | |

| Toluene | 890 | 8.9 | |

| Class 3 | Acetone | 5000 | 50.0 |

| Ethanol | 5000 | 50.0 | |

| Heptane | 5000 | 50.0 | |

| Source: ICH Q3C(R8) Guideline |

Elemental Impurities (ICH Q3D)

ICH Q3D mandates a risk-based approach to control elemental impurities in final drug products. This involves identifying potential sources, evaluating the risk based on established PDEs, and implementing a control strategy if necessary.

Table 4: Permitted Daily Exposures (PDEs) for Key Elemental Impurities

| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |

| Cadmium (Cd) | 1 | 5 | 2 | 3 |

| Lead (Pb) | 1 | 5 | 5 | 5 |

| Arsenic (As) | 1 | 15 | 15 | 2 |

| Mercury (Hg) | 1 | 30 | 3 | 1 |

| Cobalt (Co) | 2A | 50 | 5 | 3 |

| Vanadium (V) | 2A | 100 | 10 | 1 |

| Nickel (Ni) | 2A | 200 | 20 | 5 |

| Palladium (Pd) | 2B | 100 | 10 | 1 |

| Platinum (Pt) | 2B | 100 | 10 | 1 |

| Copper (Cu) | 3 | 3000 | 300 | 30 |

| Tin (Sn) | 3 | 6000 | 600 | 60 |

| Source: ICH Q3D(R2) Guideline. This is a partial list. |

Risk Assessment Workflow for Elemental Impurities

The ICH Q3D guideline outlines a logical, risk-based workflow for the assessment and control of elemental impurities.

Key Experimental Protocols

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify likely degradation products and to establish the intrinsic stability of a drug molecule. They are also critical for developing and validating stability-indicating analytical methods.

Objective: To generate degradation products by subjecting the drug substance and/or drug product to a variety of stress conditions more severe than accelerated stability conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the drug substance and/or prepare the drug product as it will be marketed. A control sample is stored under normal conditions.

-

Application of Stress Conditions: Expose samples to the following conditions, typically aiming for 5-20% degradation of the active ingredient.

-

Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration (e.g., 2-8 hours).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature for a specified duration.

-

Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified duration.

-

Thermal Degradation: Heat sample (solid and/or solution) at a high temperature (e.g., 70-80°C) for up to several weeks.

-

Photolytic Degradation: Expose sample (solid and/or solution) to a light source with a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze all stressed samples, along with the control, using a suitable stability-indicating method (typically HPLC-UV/DAD).

-

Mass Balance: Evaluate the results to ensure that the decrease in the active ingredient concentration is commensurate with the formation of degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) or mass spectrometry (MS) detector to check the purity of the main component peak in all stressed samples to ensure no co-eluting degradants.

HPLC Method for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceuticals.

Objective: To develop a validated, stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from all known impurities and degradation products.

Representative Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the drug substance or product in a suitable solvent (diluent) to a known concentration.

-

The diluent should be compatible with the mobile phase to ensure good peak shape.

-

Filter the sample through a 0.45 µm or 0.22 µm filter to remove particulate matter that could block the column.

-

-

Chromatographic System & Conditions:

-

Instrument: HPLC system with a UV or PDA detector.

-

Column: A reversed-phase C18 column is most common (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving separation.

-

Elution Mode: Gradient elution is typically required to separate impurities with a wide range of polarities in a reasonable time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, often slightly elevated (e.g., 30-40°C) for better reproducibility.

-

Detection Wavelength: A wavelength where both the API and the impurities have adequate absorbance. A PDA detector is preferred to gather spectral data.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis & Data Interpretation:

-

Inject the prepared sample.

-

Identify peaks by comparing their retention times to those of reference standards.

-

Quantify impurities using the peak area. For unknown impurities, relative response factors are often assumed to be 1.0 in relation to the API, or they are determined experimentally.

-

Calculate the percentage of each impurity relative to the API concentration.

-

Extractables & Leachables (E&L) Studies

E&L studies are critical for ensuring that no harmful substances migrate from manufacturing components, container closure systems, or delivery devices into the drug product.

E&L Study Workflow

The process involves a sequential and logical progression from identifying potential contaminants (extractables) to assessing their actual presence in the final product (leachables).

References

- 1. database.ich.org [database.ich.org]

- 2. ikev.org [ikev.org]

- 3. asiaiga.org [asiaiga.org]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Regulatory Perspective on Pharmaceutical Impurities: An In-depth Technical Guide to ICH Guidelines

This technical guide provides a comprehensive overview of the International Council for Harmonisation (ICH) guidelines concerning impurities in pharmaceutical products. It is designed for researchers, scientists, and drug development professionals to offer a detailed understanding of the regulatory landscape governing the identification, control, and qualification of various types of impurities. This document delves into the specifics of ICH Q3A, Q3B, Q3C, Q3D, and M7 guidelines, presenting quantitative data in structured tables, detailing experimental protocols for key analytical techniques, and visualizing critical workflows and logical relationships through diagrams.

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline focuses on the control of impurities in new drug substances produced by chemical synthesis.[1][2] It establishes a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.

Quantitative Thresholds for Impurities in New Drug Substances

The thresholds for reporting, identification, and qualification of impurities are pivotal in ensuring the safety and quality of a new drug substance. These thresholds are summarized in the table below and are dependent on the maximum daily dose of the active pharmaceutical ingredient (API).

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

Experimental Protocol: Stability-Indicating HPLC Method for Impurity Profiling

A crucial aspect of controlling organic impurities is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][3] This method must be able to separate and accurately quantify the drug substance from its degradation products and process-related impurities.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of a new drug substance and its impurities.

Methodology:

-

Instrumentation: A gradient HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Column Selection: A C18 or C8 reversed-phase column is a common starting point. Column dimensions (length, internal diameter) and particle size are selected to achieve optimal resolution and run time.

-

Mobile Phase Selection and Gradient Elution:

-

An aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., acetonitrile or methanol) are commonly employed.

-

The pH of the aqueous phase is optimized to ensure the ionization state of the analyte and impurities facilitates separation.

-

A gradient elution program, where the proportion of the organic solvent is increased over time, is generally necessary to elute all compounds with good peak shape.

-

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions to induce degradation.[1] These conditions typically include:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Method Validation: The method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Logical Workflow for Identification and Qualification of Impurities

The decision-making process for identifying and qualifying an impurity in a new drug substance is a critical workflow outlined in ICH Q3A. This process is initiated when an impurity is detected at a level exceeding the reporting threshold.

Caption: Decision tree for the identification and qualification of impurities in a new drug substance.

ICH Q3B(R2): Impurities in New Drug Products

ICH Q3B(R2) provides guidance on impurities in new drug products, focusing on degradation products that can form during manufacturing or on storage. It also covers impurities arising from the interaction of the drug substance with excipients or the container closure system.

Quantitative Thresholds for Degradation Products in New Drug Products

Similar to ICH Q3A, the thresholds for reporting, identifying, and qualifying degradation products in a new drug product are based on the maximum daily dose.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 1 mg | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |

| 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 10 mg - 100 mg | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |

| > 100 mg - 2 g | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |

| > 2 g | 0.10% | 0.20% | 0.20% |

TDI: Total Daily Intake

Experimental Protocol: Analysis of Degradation Products

The analytical methodology for degradation products in a drug product is similar to that for impurities in a drug substance, with a strong emphasis on the stability-indicating nature of the method. The experimental protocol for a stability-indicating HPLC method described under ICH Q3A is directly applicable here. The key difference is that the analysis is performed on the drug product, which includes excipients. Therefore, the method must be able to separate the drug substance and its degradation products from any potential interference from the excipients.

Logical Relationship: Sources of Impurities in a Drug Product

Understanding the potential sources of impurities is fundamental to developing an effective control strategy for a new drug product.

References

Navigating Metabolic Pathways: A Technical Guide to the Kinetic Isotope Effect with Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a powerful tool in modern drug discovery, offering a nuanced approach to optimizing the metabolic fate of therapeutic compounds. This guide provides an in-depth exploration of the kinetic isotope effect (KIE) and its application in metabolism studies, detailing the underlying principles, experimental methodologies, and data interpretation. By leveraging the KIE, researchers can finely tune the pharmacokinetic profiles of drug candidates, leading to enhanced stability, reduced toxicity, and improved therapeutic outcomes.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundation of utilizing deuterated compounds in metabolism studies lies in the kinetic isotope effect. A chemical bond involving deuterium (C-D) is stronger and possesses a lower vibrational frequency than a corresponding bond with hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than the cleavage of a C-H bond.[1]

In the realm of drug metabolism, a significant number of enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds as a rate-limiting step.[2][3] By selectively substituting hydrogen with deuterium at these metabolically susceptible positions, often referred to as "soft spots," the rate of metabolism can be substantially decreased.[1][4] This modulation of metabolic rate can lead to several advantageous alterations in a drug's pharmacokinetic profile:

-

Increased Half-life (t½): A reduced rate of metabolism translates to a longer duration of the drug in the body.

-

Enhanced Drug Exposure (AUC): The area under the plasma concentration-time curve is increased, indicating a greater overall exposure to the drug.

-

Lower Peak Plasma Concentrations (Cmax): Slower metabolism can lead to a more sustained release profile, avoiding sharp peaks in plasma concentration that may be associated with adverse effects.

-

Altered Metabolite Profiles: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites.

It is important to note that the magnitude of the KIE is not always predictable and must be determined experimentally. Factors such as the specific enzyme involved, the reaction mechanism, and the position of deuteration all play a crucial role in the observed effect.

Data Presentation: Quantitative Impact of Deuteration

The following tables summarize the pharmacokinetic data from studies comparing deuterated compounds with their non-deuterated (protio) counterparts. These examples clearly illustrate the quantitative impact of the kinetic isotope effect on key pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single 25 mg Dose)

| Parameter | Deutetrabenazine (d6-Tetrabenazine) Metabolites | Tetrabenazine Metabolites | Fold Change | Reference |

| Half-life (t½, hours) | 8.6 | 4.8 | 1.8 | |

| AUCinf (ng·hr/mL) | 542 | 261 | 2.1 | |

| Cmax (ng/mL) | 74.6 | 61.6 | 1.2 |

AUCinf: Area under the curve from time zero to infinity. Cmax: Maximum plasma concentration. Data represents the combined active metabolites (α+β)-dihydrotetrabenazine.

Table 2: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice (Single Intravenous Dose)

| Parameter | d9-Methadone | Methadone | Fold Change | Reference |

| AUC (µg·h/mL) | 1.71 ± 0.51 | 0.30 ± 0.05 | 5.7 | |

| Cmax (µg/mL) | 1.31 ± 0.22 | 0.30 ± 0.04 | 4.4 | |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | |

| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | 0.17 |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of deuterated drug candidates.

In Vitro Microsomal Stability Assay

This assay is a primary screen to determine the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

Materials:

-

Pooled human liver microsomes (or from other species of interest)

-

Test compounds (deuterated and non-deuterated)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard for analytical quantification

-

Acetonitrile or other suitable organic solvent to terminate the reaction

-

96-well plates or microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, thaw the liver microsomes at 37°C and dilute to the desired protein concentration (typically 0.5 mg/mL) in phosphate buffer. Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the microsomal solution.

-

Add the test compound to achieve the final desired concentration (typically 1 µM).

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard to each aliquot.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

Compare the t½ and CLint values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

-

Cytochrome P450 Reaction Phenotyping

This experiment identifies which specific CYP isoforms are responsible for the metabolism of a drug candidate.

Objective: To identify the primary CYP enzyme(s) metabolizing a deuterated compound and its non-deuterated analog.

Materials:

-

Individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Human liver microsomes (HLM)

-

Specific chemical inhibitors for each CYP isoform

-

Test compounds (deuterated and non-deuterated)

-

NADPH regenerating system

-

Other materials as listed in the microsomal stability assay protocol

Procedure:

-

Recombinant Enzyme Approach:

-

Incubate the test compound separately with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.

-

Monitor the depletion of the parent compound over time, as described in the microsomal stability assay.

-

The isoform that shows the highest rate of metabolism is a primary candidate for the drug's clearance.

-

-

Chemical Inhibition Approach:

-